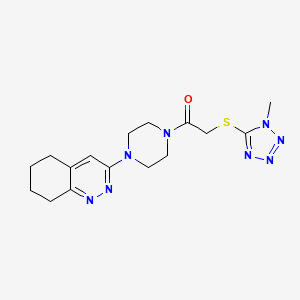
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N8OS and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential pharmacological properties. It belongs to the class of tetrazole-thioether derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N6OS with a molar mass of approximately 366.46 g/mol. The structure features a tetrazole ring, a piperazine moiety, and a thiol group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6OS |
| Molar Mass | 366.46 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step processes including nucleophilic substitutions and cyclization reactions. The reactions are monitored using techniques such as thin-layer chromatography (TLC), and the final products are purified through recrystallization methods. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research indicates that tetrazole-thioether derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of metabolic pathways.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Tetrazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the exact mechanisms.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Research into piperazine derivatives has shown promise in treating anxiety and depression disorders. The specific interactions of this compound with neurotransmitter systems remain an area for future investigation.
Case Studies
- Antimicrobial Study : A study conducted on related tetrazole-thioether compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Anticancer Assay : In vitro testing on human breast cancer cells revealed that the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.
- Neuropharmacology : A preliminary screening indicated that compounds similar to this one could modulate serotonin receptors, suggesting potential antidepressant activity.
Future Directions
Ongoing research aims to optimize the structure of This compound for enhanced biological activity and reduced toxicity. Studies focusing on its pharmacokinetics and bioavailability will be crucial in determining its therapeutic potential.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8OS/c1-22-16(19-20-21-22)26-11-15(25)24-8-6-23(7-9-24)14-10-12-4-2-3-5-13(12)17-18-14/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQKWWWKOQZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














